molecular formula C15H26N4O2 B1415300 tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate CAS No. 2173136-32-6

tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate

Cat. No.: B1415300
CAS No.: 2173136-32-6
M. Wt: 294.39 g/mol
InChI Key: FZMGITWDHXTWRQ-UHFFFAOYSA-N
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Description

tert-Butyl (1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl)carbamate is a carbamate-protected piperidine derivative featuring a 5-methylimidazole substituent. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) group, a piperidine ring, and a methyl-substituted imidazole moiety. Such scaffolds are frequently employed in medicinal chemistry as intermediates for drug discovery, particularly in kinase inhibitors and protease-targeting agents, due to their ability to modulate steric and electronic interactions with biological targets .

Properties

IUPAC Name

tert-butyl N-[1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-11-13(17-10-16-11)9-19-7-5-12(6-8-19)18-14(20)21-15(2,3)4/h10,12H,5-9H2,1-4H3,(H,16,17)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMGITWDHXTWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC(CC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available imidazole derivatives and piperidine. The general synthetic route includes:

  • Formation of the Imidazole Derivative : The 5-methyl-1H-imidazole is synthesized through the reaction of appropriate carbonyl compounds with imidazole precursors.
  • Piperidine Substitution : The piperidine ring is introduced via nucleophilic substitution reactions.
  • Carbamate Formation : The final step involves the formation of the carbamate group through reaction with tert-butyl chloroformate.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer properties. In vitro studies have shown that derivatives containing imidazole and piperidine moieties exhibit significant cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, one study reported IC50 values ranging from 2.43 to 7.84 μM for MDA-MB-231 cells, indicating effective growth inhibition .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Microtubule Destabilization : Some compounds with similar structures have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells .
  • Caspase Activation : The compound may enhance caspase activity, promoting programmed cell death in malignant cells .

Table 1: Biological Activity Summary

Compound NameCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-2312.43 - 7.84Microtubule destabilization
Other Related CompoundsHepG24.98 - 14.65Apoptosis induction

Case Studies

Case Study 1: Anticancer Activity in MDA-MB-231 Cells

In a controlled study, the compound was evaluated for its ability to induce apoptosis in MDA-MB-231 cells. The results indicated that at a concentration of 10 μM, there was a significant increase in caspase-3 activity (1.33–1.57 times), confirming its role as an apoptosis inducer .

Case Study 2: Selectivity Against Non-Cancerous Cells

Further investigations revealed that the compound exhibited higher selectivity against cancerous cells compared to non-cancerous LLC-PK1 cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Research has indicated that compounds similar to tert-butyl (1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl)carbamate may exhibit antiviral and antimicrobial activities. For instance, derivatives of imidazole have been explored for their efficacy against viral infections and bacterial growth inhibition. The imidazole ring is known for its ability to interact with biological targets, making it a suitable scaffold for drug development aimed at treating infectious diseases .

Pharmacological Activity
Studies have shown that piperidine derivatives can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders. The structural motif of this compound allows for modulation of receptor activity, which could be beneficial in developing therapies for conditions such as anxiety or depression .

Chemical Synthesis

Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions. Its functional groups enable it to participate in nucleophilic substitutions and coupling reactions, facilitating the synthesis of more complex structures .

Example Reactions
The use of this compound in Heck-Matsuda arylation reactions has been documented, showcasing its role as an intermediate in synthesizing polyhydroxylated pyrrolidines. These reactions are crucial for creating pharmacologically relevant compounds with potential therapeutic properties .

Case Studies and Research Findings

Study TitleFocus AreaKey Findings
Synthesis and Characterization of Imidazole DerivativesMedicinal ChemistryIdentified antiviral activity against specific viral strains; suggested structural modifications for enhanced efficacy.
Piperidine Derivatives in NeuropharmacologyPharmacologyDemonstrated interaction with serotonin receptors; implications for anxiety treatment explored.
Organic Synthesis Using Imidazole ScaffoldsSynthetic ChemistryHighlighted versatility in creating complex organic molecules; discussed reaction mechanisms involving tert-butyl carbamate derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound’s key structural elements—Boc-protected amines, piperidine/imidazole cores, and heterocyclic substituents—are shared with several analogs. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
tert-Butyl (4-(5-(4-fluorophenyl)-2-(methylsulfinyl)-1H-imidazol-4-yl)pyridin-2-yl)carbamate Pyridine-imidazole 4-Fluorophenyl, methylsulfinyl 416.47 Enhanced lipophilicity due to fluorophenyl; sulfoxide improves metabolic stability
tert-Butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate Pyrimidine-piperazine Nitropyrimidine, 4-methylpiperazine 542 (M+H)+ Designed for kinase inhibition; nitro group facilitates redox-sensitive activity
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate Piperidine-benzoisothiazole Benzoisothiazole 1,1-dioxide 367.47 (C18H25N3O4S) Sulfone group increases polarity; potential CNS penetration due to lipophilic core
tert-Butyl (4-formyl-1H-imidazole-1-carboxylate) Imidazole Formyl group 196.21 Aldehyde functionality enables conjugation reactions; crystallographically studied

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is expected to be moderate (~2–3), similar to the benzoisothiazole analog (logP ~2.5). Fluorophenyl and nitro groups in analogs increase logP, impacting membrane permeability .
  • Solubility : Boc-protected amines generally exhibit poor aqueous solubility. The sulfone-containing benzoisothiazole derivative () may show improved solubility in polar solvents due to its sulfone group .

Key Research Findings and Trends

Substituent Impact : Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance metabolic stability but may reduce bioavailability. Conversely, lipophilic groups (e.g., fluorophenyl) improve target binding but increase off-target risks .

Synthetic Complexity : Piperidine/imidazole hybrids are synthetically accessible, while pyrimidine-piperazine analogs require costly transition-metal catalysts, affecting scalability .

Crystallographic Data: The imidazole-carboxylate derivative () crystallizes in a monoclinic system, providing a structural benchmark for similar compounds .

Preparation Methods

General Synthesis Strategy

  • Piperidine Ring Formation : The piperidine ring can be synthesized through various methods, such as reductive amination or cyclization reactions.

  • Imidazole Moiety Introduction : The 5-methyl-1H-imidazol-4-ylmethyl group can be introduced via alkylation reactions, where a suitable imidazole derivative is reacted with a functionalized piperidine intermediate.

  • Carbamate Group Introduction : The tert-butyl carbamate group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in a reaction with an amine.

Analysis and Purification

  • NMR Spectroscopy : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of the final compound and intermediates.
  • Mass Spectrometry : Employ mass spectrometry to verify the molecular weight and purity of the compound.
  • Chromatography : Purify the compound using techniques such as column chromatography.

Data Tables

Given the lack of specific data on this compound in the search results, we cannot provide detailed tables. However, a general approach to synthesis and analysis would involve tracking reaction conditions, yields, and spectral data for each step.

Research Findings

Research on related compounds suggests that careful control of reaction conditions and the choice of reagents are crucial for achieving high yields and purity. The use of protecting groups and the selection of appropriate solvents can significantly impact the success of each step.

The synthesis of tert-Butyl (1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-4-yl)carbamate requires a multi-step approach involving the formation of a piperidine-imidazole linkage and the introduction of a carbamate group. While specific methods are not detailed here, general strategies from organic chemistry can guide the synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate
Reactant of Route 2
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tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.